(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid
Description
(6-p-Tolyl-imidazo[2,1-b]thiazol-3-yl)-acetic acid is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a p-tolyl (4-methylphenyl) group at the 6-position and an acetic acid moiety at the 3-position.
Properties
IUPAC Name |
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-2-4-10(5-3-9)12-7-16-11(6-13(17)18)8-19-14(16)15-12/h2-5,7-8H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXWJRQCXKXWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to interact with a broad range of biological targets.
Mode of Action
It’s known that the compound undergoes an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization.
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties.
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Action Environment
It’s known that the compound is stable at a storage temperature of 28°c.
Biological Activity
(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid, with the CAS number 68347-94-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C₁₄H₁₂N₂O₂S
- Molecular Weight : 272.327 g/mol
- Structure : The compound features an imidazo[2,1-b]thiazole core, which is known for its diverse biological activities.
The biological activity of (6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Similar compounds have shown antiviral properties against viruses such as Parvovirus B19. The mechanism involves inhibition of viral replication and cell viability in specific cell lines, indicating that structural modifications can enhance activity against viral pathogens .
- Anticancer Properties : Research has demonstrated that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer activity. For instance, derivatives with specific substitutions showed IC₅₀ values ranging from 8.38 µM to 82.55 µM against various cancer cell lines (e.g., MCF-7) . The anticancer mechanism often involves apoptosis induction and modulation of cell signaling pathways.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of antimalarial and anticancer activities. Studies suggest that modifications to the thiazole ring can enhance enzyme binding affinity .
Table 1: Summary of Biological Activities
| Activity Type | Target/Organism | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antiviral | Parvovirus B19 | Not specified | |
| Anticancer | MCF-7 Cell Line | 8.38 - 82.55 | |
| Enzyme Inhibition | Various Enzymes | Variable |
Case Studies
- Antiviral Activity Study : A study synthesized derivatives of imidazo[2,1-b]thiazole and tested their effects on viral replication in UT7/EpoS1 cells. Some compounds exhibited significant inhibition of viral replication, suggesting that structural variations are crucial for enhancing antiviral efficacy .
- Anticancer Activity Evaluation : Another investigation focused on a series of imidazo[2,1-b]thiazole derivatives against different cancer cell lines. The study revealed that specific substitutions at the imidazole and thiazole positions significantly influenced cytotoxicity and selectivity towards cancer cells .
- Enzyme Inhibition Research : Research into enzyme inhibitors highlighted the importance of structural modifications in enhancing biological activity against malaria-causing parasites. The study indicated that certain thiazole derivatives showed promising antimalarial properties with low cytotoxicity in liver cell lines .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the phenyl ring (e.g., halogen, nitro, methyl) and modifications to the imidazothiazole core (e.g., saturation, fused rings). These alterations significantly influence physicochemical properties such as molecular weight, lipophilicity (logP), and hydrogen-bonding capacity (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (R) | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| (6-p-Tolyl-imidazo[2,1-b]thiazol-3-yl)-acetic acid | 4-methylphenyl | 268.31 (calculated) | ~2.1 | 1 / 4 |
| [6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid | 4-chlorophenyl | 292.74 | ~2.8 | 1 / 4 |
| [6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid | 4-fluorophenyl | 276.04 | ~2.3 | 1 / 4 |
| (5,6-Dihydro-imidazo[2,1-b]thiazol-3-yl)-acetic acid | Saturated core | 184.22 | ~-0.4 | 1 / 4 |
*logP values estimated based on substituent contributions.
Table 2: Comparative Bioactivity Profiles
- Antimicrobial Activity : Nitro- and chlorophenyl derivatives exhibit superior antifungal and antibacterial activity compared to bromophenyl analogs, likely due to stronger electron-withdrawing effects enhancing target interactions .
- Anticancer Activity : Bromophenyl derivatives (e.g., 3c in ) show marked cytotoxicity (log₁₀GI₅₀ < -8.00) against prostate cancer, attributed to enhanced hydrophobic interactions with VEGFR-2 .
Computational and Docking Insights
- CXCR4/VEGFR-2 Binding : Docking studies highlight that bromophenyl derivatives exhibit stronger binding (e.g., -9.17 kcal/mol for 6,6-dimethyl-5,6-dihydroimidazo[2,1-b]thiazole) compared to phytoconstituents like ellagic acid (-6.10 kcal/mol). The tolyl group’s methyl moiety may mimic hydrophobic pockets in kinase targets, though direct data is lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
